Benzene, 1-chloro-4-(1-chloroethenyl)-

Description

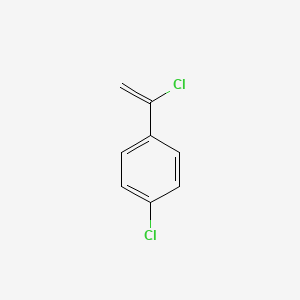

Benzene, 1-chloro-4-(1-chloroethenyl)- (molecular formula: C₈H₅Cl₂) is a chlorinated aromatic compound featuring a chlorine atom at the para position of the benzene ring and a 1-chloroethenyl group (-CHCl=CH₂) at the adjacent position. The 1-chloroethenyl group introduces both steric and electronic effects due to the chlorine substitution on the vinyl moiety.

Properties

CAS No. |

51738-09-1 |

|---|---|

Molecular Formula |

C8H6Cl2 |

Molecular Weight |

173.04 g/mol |

IUPAC Name |

1-chloro-4-(1-chloroethenyl)benzene |

InChI |

InChI=1S/C8H6Cl2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 |

InChI Key |

VLEPDKZOJYVEMK-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-(1-chloroethenyl)- can be achieved through several methods. One common method involves the chlorination of styrene, where styrene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction typically occurs at a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-chloro-4-(1-chloroethenyl)- often involves large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound. The use of continuous flow reactors and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-(1-chloroethenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.

Addition Reactions: The 1-chloroethenyl group can undergo addition reactions with hydrogen or halogens, leading to the formation of saturated or dihalogenated products.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Addition Reactions: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) at elevated pressures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or neutral conditions.

Major Products Formed

Substitution: Formation of phenols or amines.

Addition: Formation of 1,2-dichloroethane or ethylbenzene.

Oxidation: Formation of epoxides or carboxylic acids.

Scientific Research Applications

Benzene, 1-chloro-4-(1-chloroethenyl)- has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds and polymers.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(1-chloroethenyl)- involves its interaction with nucleophiles and electrophiles. The compound’s chlorine atoms and 1-chloroethenyl group make it reactive towards nucleophilic attack, leading to substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Chloro-4-(Chloromethyl)benzene (CAS 104-83-6)

- Structure : Benzene ring with -Cl and -CH₂Cl substituents at para positions.

- Molecular Weight : 161.03 g/mol (vs. 172.93 g/mol for the target compound).

- Synthesis : Prepared via chlorination of toluene derivatives or substitution reactions (e.g., uses 1-chloro-4-(chloromethyl)benzene as a precursor).

- Key Difference : The chloromethyl group (-CH₂Cl) lacks the conjugated double bond present in the target compound’s 1-chloroethenyl group, leading to reduced reactivity in electrophilic additions.

1-Chloro-4-Vinylbenzene (p-Chlorostyrene, CAS 1073-67-2)

- Structure : Benzene ring with -Cl and -CH=CH₂ substituents.

- Molecular Weight : 138.59 g/mol.

- Applications: A monomer for polystyrene derivatives; polymerizes readily due to the unsubstituted vinyl group.

- Key Difference : The absence of a chlorine atom on the vinyl group reduces electron-withdrawing effects, enhancing polymerization efficiency compared to the target compound.

1-Chloro-4-(2-Chloroethyl)benzene (CAS N/A)

1-Chloro-4-(1-Phenylethenyl)benzene (CAS N/A)

- Structure : Benzene ring with -Cl and -CH=CHPh substituents.

- Molecular Weight : 214.68 g/mol.

- Applications : Acts as a styrene derivative in copolymerization; the phenyl group enhances aromatic conjugation .

- Key Difference : The bulky phenyl group reduces solubility in polar solvents compared to the target compound’s smaller chloroethenyl group.

Physicochemical and Thermodynamic Properties

Table 1: Comparative Properties of Selected Compounds

Toxicological and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.